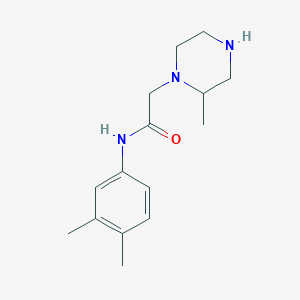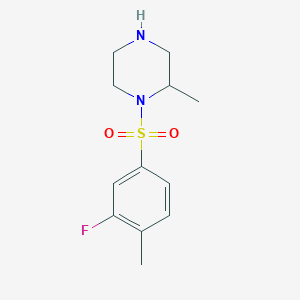
N-methyl-N'-quinolin-4-ylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-quinolin-4-ylethane-1,2-diamine, also known as MQ, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a quinoline-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Wirkmechanismus
The exact mechanism of action of N-methyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-methyl-N'-quinolin-4-ylethane-1,2-diamine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-N'-quinolin-4-ylethane-1,2-diamine in lab experiments is its wide range of potential applications. It has been shown to have activity against a variety of different cell types and pathogens, making it a versatile tool for researchers. However, one limitation of using N-methyl-N'-quinolin-4-ylethane-1,2-diamine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of N-methyl-N'-quinolin-4-ylethane-1,2-diamine. One potential direction is the development of new antitumor drugs based on the structure of N-methyl-N'-quinolin-4-ylethane-1,2-diamine. Additionally, further research could be done to elucidate the exact mechanism of action of N-methyl-N'-quinolin-4-ylethane-1,2-diamine, which could lead to a better understanding of its potential applications in various research fields. Finally, the development of new synthetic methods for the production of N-methyl-N'-quinolin-4-ylethane-1,2-diamine could make it more accessible to researchers and potentially lead to the discovery of new compounds with similar activity.
Synthesemethoden
The synthesis of N-methyl-N'-quinolin-4-ylethane-1,2-diamine involves the reaction of 4-chloroquinoline with N,N-dimethylethylenediamine in the presence of a reducing agent. This results in the formation of N-methyl-N'-quinolin-4-ylethane-1,2-diamine, which can then be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-methyl-N'-quinolin-4-ylethane-1,2-diamine has been extensively studied for its potential applications in various research fields. It has been shown to have antitumor activity, making it a promising candidate for use in cancer research. Additionally, it has been shown to have antimalarial activity, making it a potential candidate for use in the development of new antimalarial drugs.
Eigenschaften
IUPAC Name |
N-methyl-N'-quinolin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-8-9-15-12-6-7-14-11-5-3-2-4-10(11)12/h2-7,13H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELGCKCYASDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=CC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N'-quinolin-4-ylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)



![2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)

![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)


![3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556079.png)
![(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid](/img/structure/B7556086.png)